molecular formula C17H15NO3 B11847258 4-Quinolinol, 7,8-dimethoxy-2-phenyl- CAS No. 825620-17-5

4-Quinolinol, 7,8-dimethoxy-2-phenyl-

Cat. No.: B11847258
CAS No.: 825620-17-5
M. Wt: 281.30 g/mol
InChI Key: FCXNUDGSCPEJRY-UHFFFAOYSA-N
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Description

4-Quinolinol, 7,8-dimethoxy-2-phenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzophenone with dimethoxyacetaldehyde in the presence of a strong acid catalyst can lead to the formation of the desired quinoline derivative. The reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinol, 7,8-dimethoxy-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds with different functional groups.

Scientific Research Applications

4-Quinolinol, 7,8-dimethoxy-2-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Quinolinol: The parent compound with similar biological activities.

    7,8-Dimethoxyquinoline: A derivative with methoxy groups at positions 7 and 8.

    2-Phenylquinoline: A compound with a phenyl group at position 2.

Uniqueness

4-Quinolinol, 7,8-dimethoxy-2-phenyl- is unique due to the presence of both methoxy groups and a phenyl group, which can enhance its biological activity and specificity. The combination of these functional groups may lead to improved pharmacokinetic properties and target selectivity compared to other quinoline derivatives.

Properties

CAS No.

825620-17-5

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

7,8-dimethoxy-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO3/c1-20-15-9-8-12-14(19)10-13(11-6-4-3-5-7-11)18-16(12)17(15)21-2/h3-10H,1-2H3,(H,18,19)

InChI Key

FCXNUDGSCPEJRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)OC

Origin of Product

United States

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